
Ácido 2-(ciclopropilsulfonil)acético
Descripción general
Descripción
2-(Cyclopropylsulfonyl)acetic Acid, also known as 2-(cyclopropanesulfonyl)acetic acid, is a chemical compound with the CAS Number: 1349716-17-1 . It has a molecular weight of 164.18 . It is typically stored at room temperature and is available in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (cyclopropylsulfonyl)acetic acid . The InChI code for this compound is 1S/C5H8O4S/c6-5(7)3-10(8,9)4-1-2-4/h4H,1-3H2,(H,6,7) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Cyclopropylsulfonyl)acetic Acid include its molecular weight (164.18), its physical form (powder), and its storage temperature (room temperature) . Unfortunately, more specific properties like melting point, boiling point, solubility, etc., were not found in the search results.Mecanismo De Acción
2-(Cyclopropylsulfonyl)acetic Acid is an electrophilic reagent that can be used to form carbon-sulfur bonds. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form cyclopropyl sulfonates. The reaction proceeds via a cycloaddition reaction, in which the sulfur atom of the cyclopropylsulfonate is attacked by the nucleophile and a new carbon-sulfur bond is formed.
Biochemical and Physiological Effects
2-(Cyclopropylsulfonyl)acetic Acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme peroxidase, which plays a role in the metabolism of lipids and other molecules. It has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, 2-(Cyclopropylsulfonyl)acetic Acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Cyclopropylsulfonyl)acetic Acid is a useful reagent for organic synthesis due to its high reactivity and low toxicity. It is also relatively inexpensive and can be easily synthesized from readily available starting materials. However, it is important to note that 2-(Cyclopropylsulfonyl)acetic Acid is a strong electrophile and can react with nucleophiles in the presence of water, which can lead to unwanted side reactions. Therefore, it is important to use the reagent in a dry environment and to protect the reaction mixture from moisture.
Direcciones Futuras
The use of 2-(Cyclopropylsulfonyl)acetic Acid in organic synthesis, biochemistry, and pharmacology is likely to continue to expand in the future. For example, it may be used in the synthesis of new drugs or in the development of new polymers. In addition, it may be used to study the mechanism of action of enzymes or to synthesize new biologically active compounds. Furthermore, it may be used to study the effects of 2-(Cyclopropylsulfonyl)acetic Acid on biochemical and physiological processes, such as the inhibition of enzymes or the regulation of gene expression.
Aplicaciones Científicas De Investigación
Farmacología
En farmacología, Ácido 2-(ciclopropilsulfonil)acético se explora por su potencial como bloque de construcción para sales farmacéuticas. El grupo ácido carboxílico en su estructura puede actuar como un contraión para formar sales con ingredientes farmacéuticos activos (API), lo que puede mejorar su solubilidad, estabilidad y biodisponibilidad .
Síntesis orgánica
Este compuesto es valioso en la síntesis orgánica, particularmente en las reacciones de sustitución acílica nucleofílica. Puede servir como donador de acilo en la síntesis de ésteres y amidas, que son reacciones fundamentales en la producción de varios compuestos orgánicos .
Ciencia de materiales
This compound: encuentra aplicaciones en la ciencia de los materiales debido a su capacidad de modificar las propiedades de la superficie. Su grupo sulfonilo se puede utilizar para introducir grupos sulfonato en los polímeros, mejorando su solubilidad en agua y potencialmente creando nuevos materiales con propiedades únicas .
Investigación bioquímica
En la investigación bioquímica, la reactividad de este compuesto con diferentes productos químicos bioquímicos se puede aprovechar para estudiar reacciones catalizadas por enzimas o para sintetizar moléculas biológicamente activas que pueden servir como sondas o inhibidores en las vías metabólicas .
Ciencia ambiental
Los científicos ambientales pueden utilizar This compound en el estudio de la química del suelo y la degradación de contaminantes. Sus productos de descomposición e interacción con los factores ambientales pueden proporcionar información sobre las técnicas de remediación del suelo .
Química analítica
Por último, en química analítica, This compound podría utilizarse como un estándar o reactivo en métodos cromatográficos para cuantificar o identificar otros compuestos. Su estructura única le permite servir como punto de referencia en análisis de mezclas complejas .
Safety and Hazards
The safety information for 2-(Cyclopropylsulfonyl)acetic Acid includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P
Propiedades
IUPAC Name |
2-cyclopropylsulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-5(7)3-10(8,9)4-1-2-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLAPTFQWZOVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1349716-17-1 | |
| Record name | 2-(cyclopropanesulfonyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



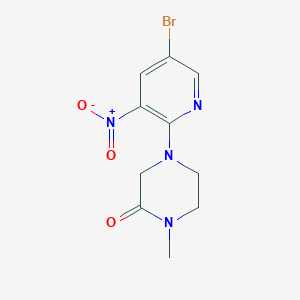
![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)
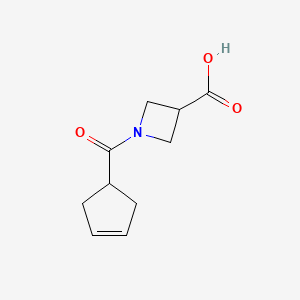
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)
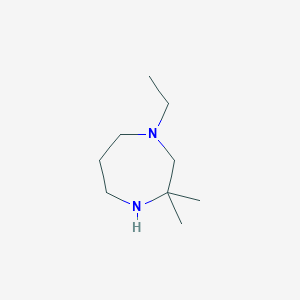
amine](/img/structure/B1466212.png)
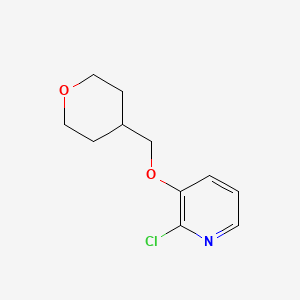
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)

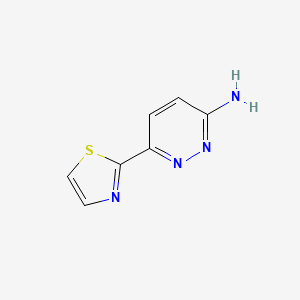

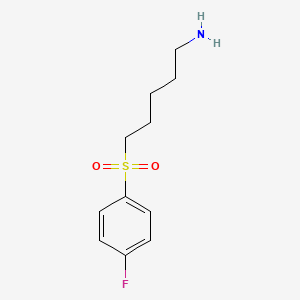
![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)